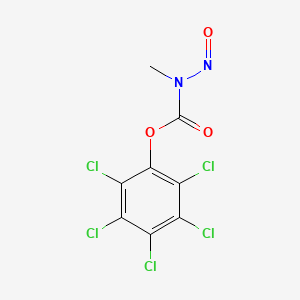
Pentachlorophenyl methyl(nitroso)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl methyl(nitroso)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities. This compound, in particular, is known for its unique structure, which includes a pentachlorophenyl group, a methyl group, and a nitroso group attached to a carbamate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl methyl(nitroso)carbamate typically involves the reaction of pentachlorophenol with methyl isocyanate in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The nitroso group can be introduced through a subsequent reaction with a nitrosating agent, such as sodium nitrite, under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl methyl(nitroso)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorophenyl methylcarbamate oxides.
Reduction: Formation of pentachlorophenyl methylcarbamate amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentachlorophenyl methyl(nitroso)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and pesticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mecanismo De Acción
The mechanism of action of pentachlorophenyl methyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This compound can also interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenyl methylcarbamate: Lacks the nitroso group but shares similar structural features.
Pentachlorophenyl ethylcarbamate: Contains an ethyl group instead of a methyl group.
Pentachlorophenyl nitrosocarbamate: Similar structure but with variations in the carbamate backbone.
Uniqueness
Pentachlorophenyl methyl(nitroso)carbamate is unique due to the presence of both the pentachlorophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
80354-52-5 |
|---|---|
Fórmula molecular |
C8H3Cl5N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C8H3Cl5N2O3/c1-15(14-17)8(16)18-7-5(12)3(10)2(9)4(11)6(7)13/h1H3 |
Clave InChI |
WPRAEAZFPZVJRV-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


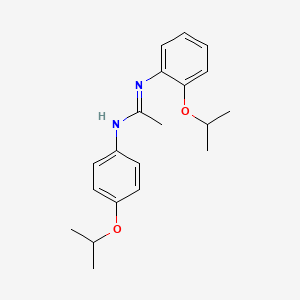
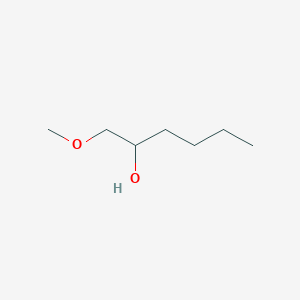
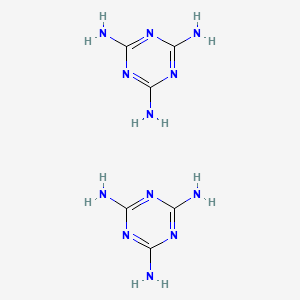
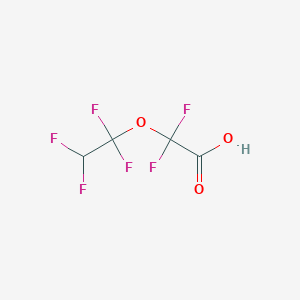
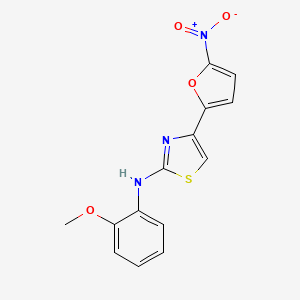
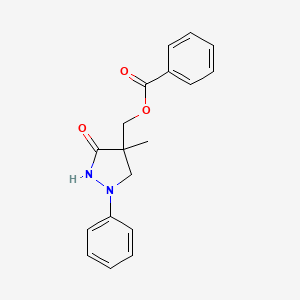
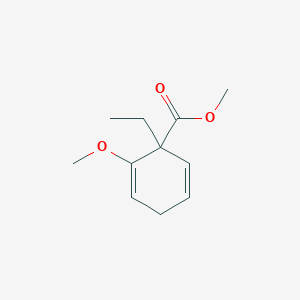
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
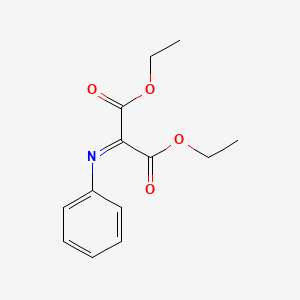
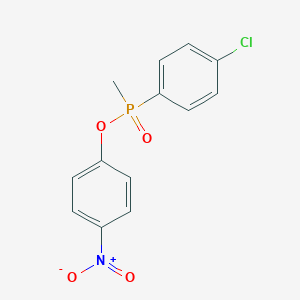
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
